

Crystal Structure of 3,5-Dichlorobenzyl Alcohol Remains Elusive in Public Domain

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Compound of Interest

Compound Name: 3,5-Dichlorobenzyl alcohol

Cat. No.: B146536

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A comprehensive search for the crystal structure analysis of **3,5-Dichlorobenzyl alcohol** has revealed a significant gap in publicly available scientific literature and crystallographic databases. Despite its relevance as a chemical intermediate, detailed information regarding its single-crystal X-ray diffraction data, including unit cell parameters, space group, and atomic coordinates, is not currently accessible. This absence of foundational data precludes the creation of an in-depth technical guide on its crystal structure.

3,5-Dichlorobenzyl alcohol, with the chemical formula $C_7H_6Cl_2O$, is a halogenated aromatic alcohol utilized in organic synthesis and as a precursor in the development of various compounds.^[1] Its molecular structure, consisting of a benzene ring substituted with two chlorine atoms at the meta-positions and a hydroxymethyl group, suggests the potential for interesting intermolecular interactions, such as hydrogen bonding and halogen bonding, which would govern its crystal packing. However, without experimental crystallographic data, any discussion of its solid-state architecture remains purely speculative.

The standard methodology for determining a crystal structure involves a series of experimental and computational steps. A typical workflow is outlined below.

Standard Experimental Workflow for Crystal Structure Analysis

A crucial prerequisite for crystal structure determination is the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis and Crystallization

The synthesis of **3,5-Dichlorobenzyl alcohol** can be achieved through the reduction of 3,5-dichlorobenzoic acid or its derivatives. Following synthesis and purification, single crystals suitable for X-ray diffraction are typically grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. This pattern contains information about the arrangement of atoms within the crystal lattice.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial arrangement of atoms in the unit cell is then determined using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data to obtain a precise and accurate crystal structure.

Visualizing the Path to Crystal Structure Analysis

The logical flow from chemical synthesis to the final elucidated crystal structure is a well-defined process.

Figure 1. A generalized workflow for determining the crystal structure of a chemical compound, from synthesis to the final validated structure.

Without the foundational crystallographic data for **3,5-Dichlorobenzyl alcohol**, the creation of detailed data tables and visualizations of its molecular and packing structures, as initially requested, cannot be fulfilled. The scientific community awaits the publication of this data to fully understand the solid-state properties of this compound.

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References

- 1. 3,5-Dichlorobenzyl alcohol | 60211-57-6 | Benchchem [benchchem.com]
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